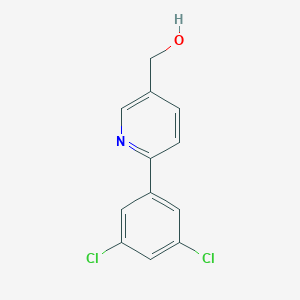

5-(2-chloro-4-fluorophenyl)-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-chloro-4-fluorophenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to the tetrazole ring

Méthodes De Préparation

The synthesis of 5-(2-chloro-4-fluorophenyl)-2H-tetrazole typically involves the reaction of 2-chloro-4-fluoroaniline with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the tetrazole ring. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Analyse Des Réactions Chimiques

5-(2-chloro-4-fluorophenyl)-2H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include sodium azide, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-(2-Chloro-4-fluorophenyl)-2H-tetrazole is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its incorporation enhances drug efficacy and specificity, making it a valuable component in the development of therapeutic agents.

Case Study: Anticancer Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study found that certain 1,5-disubstituted tetrazoles could inhibit tubulin polymerization, demonstrating potential as anticancer agents with IC50 values ranging from 1.3 to 8.1 nM against specific cell lines .

Agricultural Chemicals

Pest Control Formulations

The compound is also employed in the formulation of agrochemicals, offering effective pest control solutions while reducing environmental impact compared to traditional pesticides. Its application in this field aims to enhance crop yield and sustainability.

Table: Comparison of Tetrazole Derivatives in Agrochemical Applications

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| 5-(2-Chloro-4-fluorophenyl) | Pest Control | Moderate |

| 5-(4-Fluorophenyl) | Antimicrobial | High |

| 5-(4-Methylphenyl) | Herbicide | Low |

Material Science

Enhancement of Polymer Properties

In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is crucial for developing durable materials used in various industrial applications.

Analytical Chemistry

Reagent for Detection Techniques

The compound serves as a reagent in analytical chemistry, aiding in the detection and quantification of other compounds. This role is essential for quality control processes across multiple industries, ensuring product safety and compliance with regulatory standards.

Research Applications

Biochemical Research Tool

The unique properties of this compound make it a valuable tool in biochemical research, particularly in studies involving enzyme inhibition and receptor binding. For example, studies have demonstrated its effectiveness as an inhibitor of mushroom tyrosinase, with IC50 values indicating strong inhibitory activity .

Mécanisme D'action

The mechanism of action of 5-(2-chloro-4-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar compounds to 5-(2-chloro-4-fluorophenyl)-2H-tetrazole include other tetrazole derivatives such as:

- 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine

- 2-chloro-4-fluorophenylboronic acid

- 2-chloro-4-fluorophenol

These compounds share structural similarities but differ in their chemical properties and applications. The presence of the tetrazole ring in this compound imparts unique reactivity and potential biological activity, distinguishing it from other related compounds.

Activité Biologique

5-(2-Chloro-4-fluorophenyl)-2H-tetrazole is a compound belonging to the tetrazole family, characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. The presence of a 2-chloro-4-fluorophenyl substituent significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Tetrazoles are known for their diverse pharmacological properties, including:

- Antimicrobial Activity : Several studies have demonstrated that tetrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, this compound has shown promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro studies indicated that it could inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with effective concentrations ranging from 16 to 0.0313 μg/mL .

The mechanism of action of this compound involves its interaction with specific biological targets. Research indicates that the compound may disrupt cellular processes by inhibiting key enzymes or interfering with cell membrane integrity. For example, studies have shown that certain tetrazoles can act as inhibitors of topoisomerase II, a critical enzyme in DNA replication .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other tetrazole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(4-Chlorophenyl)-2H-tetrazole | Substituted phenyl group | Known for strong antimicrobial activity |

| 5-(4-Fluorophenyl)-2H-tetrazole | Fluorine instead of chlorine | Exhibits different electronic properties |

| 5-(Phenyl)-1H-tetrazole | Lacks halogen substituents | Different reactivity profile |

| 5-(3-Methylphenyl)-2H-tetrazole | Methyl substitution on phenyl | Enhanced lipophilicity compared to chlorinated variants |

The distinct combination of chlorine and fluorine in this compound contributes to its unique chemical behavior and potential biological activities compared to similar compounds .

Case Studies

- Antibacterial Activity : A study conducted by Coca et al. reported that various tetrazoles, including derivatives similar to this compound, exhibited significant antibacterial activity against Bacillus cereus, Bacillus subtilis, and Pseudomonas aeruginosa. The findings suggested that specific structural modifications could enhance antibacterial efficacy .

- Antifungal Resistance : In light of rising antifungal resistance, novel derivatives were synthesized, including those based on the tetrazole framework. These compounds demonstrated high cell growth inhibition against resistant strains, indicating their potential as new antifungal agents .

- Toxicity Studies : Toxicity assessments using Galleria mellonella larvae showed that compounds derived from tetrazoles, including those structurally related to this compound, exhibited low toxicity levels, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

5-(2-chloro-4-fluorophenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN4/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBCODRRWFGNPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.